An In-Depth Technical Guide to the Physicochemical Properties of 8-Fluoroquinoline-4-carboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 8-Fluoroquinoline-4-carboxylic Acid
Abstract: 8-Fluoroquinoline-4-carboxylic acid stands as a pivotal molecular scaffold in contemporary medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the fluorine substituent on the quinoline core, make it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive analysis of the core physicochemical properties of 8-Fluoroquinoline-4-carboxylic acid, offering researchers and drug development professionals a foundational understanding of its behavior. We delve into its spectroscopic signature, solubility, acidity, and lipophilicity, supported by detailed experimental protocols and theoretical insights to empower its effective application in research and development.
Introduction: Strategic Importance in Chemical Design
The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a "privileged scaffold," a molecular framework that is recurrently found in potent, biologically active compounds. Its rigid, bicyclic aromatic structure provides an ideal foundation for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Historically, quinoline derivatives have formed the basis of blockbuster drugs, most notably in the realm of antimalarials (e.g., chloroquine) and antibacterials. The fluoroquinolones, a major class of antibiotics, feature this core structure and function by inhibiting bacterial DNA gyrase and topoisomerase.[1][2]
The Role of Fluorine in Drug Design
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. A fluorine atom can profoundly alter a molecule's physicochemical properties in several beneficial ways:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.
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Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.
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Modulation of Acidity/Basicity (pKa): As a strongly electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH.[1]
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Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[1]
8-Fluoroquinoline-4-carboxylic Acid: A Key Intermediate
8-Fluoroquinoline-4-carboxylic acid combines the advantageous quinoline scaffold with the strategic placement of a fluorine atom at the C-8 position and a carboxylic acid at the C-4 position. This specific arrangement makes it a highly versatile building block. The carboxylic acid group is crucial, often serving as a key interaction point with biological targets or as a handle for further chemical modification.[3] This molecule is a precursor for developing novel kinase inhibitors for anticancer therapies and other advanced therapeutic agents.[3][4]
Core Physicochemical Profile
The fundamental properties of 8-Fluoroquinoline-4-carboxylic acid are summarized below. While experimental data for this specific isomer is limited, reliable computational predictions provide a strong basis for experimental design.
| Property | Value | Source |
| IUPAC Name | 8-fluoroquinoline-4-carboxylic acid | [5] |
| CAS Number | 215801-73-3 | [5] |
| Molecular Formula | C₁₀H₆FNO₂ | [5] |
| Molecular Weight | 191.16 g/mol | [5] |
| Canonical SMILES | C1=CC2=C(C(=C1)F)N=CC(=C2)C(=O)O | |
| InChIKey | Not Available | |
| Physical Form | Solid (Predicted) | [6] |
| pKa (acidic) | ~2.5 - 4.5 (Predicted) | [7] |
| XLogP3 (Lipophilicity) | 1.8 (Computed for isomer) | [8] |
Spectroscopic Characterization (The Analytical Fingerprint)
Spectroscopic analysis is essential for confirming the identity and purity of 8-Fluoroquinoline-4-carboxylic acid. The key expected features are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic due to strong hydrogen bonding in the solid state, which leads to the formation of dimers.[9]
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O-H Stretch: A very broad, strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This is the hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretching signals.[10][11]
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C=O Stretch: A sharp, intense absorption should appear in the range of 1700-1725 cm⁻¹, characteristic of the carbonyl group in the carboxylic acid.[10][12]
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C-O Stretch & O-H Bend: Look for a C-O stretching band between 1210-1320 cm⁻¹ and a broad O-H out-of-plane bend (wag) centered around 900-960 cm⁻¹.[11]
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Aromatic C=C Stretch: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the quinoline ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information by probing the chemical environment of each nucleus.
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¹H NMR:
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Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10-13 ppm. Its signal will disappear upon exchange with D₂O.[9]
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Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns will depend on the electronic effects of the fluorine and carboxylic acid substituents.
-
-
¹³C NMR:
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Carbonyl Carbon (-COOH): The carbonyl carbon is significantly deshielded and will resonate in the 160-180 ppm range.[9][13]
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Aromatic Carbons: The carbons of the quinoline ring will appear between approximately 110-150 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF).
-
-
¹⁹F NMR:
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This technique is highly sensitive to the fluorine environment. A single resonance is expected, with a chemical shift that can be predicted computationally. The chemical shifts for fluorine in perfluorinated carboxylic acids generally fall between -110 and -130 ppm for CF₂ groups, providing a reference point.[14][15]
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UV-Vis Spectroscopy & Fluorimetry
The extended π-system of the quinoline scaffold makes it chromophoric and often fluorescent.
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UV-Vis Absorption: The molecule is expected to exhibit strong UV absorption, with maxima (λ_max) typically observed in the 250-380 nm range. The exact position and intensity of these bands are sensitive to solvent polarity and pH, as changes in ionization state alter the electronic structure of the molecule.[16][17][18]
-
Fluorescence: Many quinoline derivatives are fluorescent.[19] An excitation/emission spectrum should be acquired to determine the molecule's fluorescent properties, which are valuable for applications in bio-imaging and as analytical probes.
Key Physicochemical Parameters in Drug Development
Acidity (pKa) and Ionization
The pKa is arguably the most critical physicochemical parameter for a drug candidate. It dictates the extent of ionization at a given pH, which in turn governs solubility, membrane permeability, and receptor binding interactions.[20] For 8-Fluoroquinoline-4-carboxylic acid, the carboxylic acid group is the primary acidic center.
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Scientific Rationale: At physiological pH (~7.4), a carboxylic acid with a pKa of ~4.0 will be almost completely deprotonated (>99.9%) to its anionic carboxylate form. This charged state significantly increases aqueous solubility but can hinder passive diffusion across lipid membranes. Understanding the pKa is essential for designing oral dosage forms and predicting in-vivo behavior.[21][22]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Protocol 4.1: Determination of pKa by Potentiometric Titration
-
Preparation:
-
Accurately weigh approximately 5-10 mg of 8-Fluoroquinoline-4-carboxylic acid.
-
Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., methanol or DMSO) and dilute with deionized water to a final volume of 50 mL. The co-solvent should not exceed 5-10% of the total volume to minimize its effect on the apparent pKa.
-
Prepare a standardized 0.1 M solution of NaOH.
-
-
Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).
-
Titration:
-
Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize. Continue well past the expected equivalence point.
-
-
Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point (the peak of the derivative curve).
-
The pKa is the pH value at the half-equivalence point (i.e., the pH when half the volume of NaOH required to reach the equivalence point has been added).
-
-
Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.
Solubility Profile
Solubility is a gatekeeper for bioavailability. A compound must be in solution to be absorbed. The aqueous solubility of 8-Fluoroquinoline-4-carboxylic acid is expected to be highly pH-dependent due to the ionizable carboxylic acid group.
-
Scientific Rationale: In acidic conditions (pH << pKa), the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the compound deprotonates to the more soluble carboxylate anion. Therefore, its solubility will be significantly higher in neutral or basic aqueous solutions compared to acidic ones.[22][23][24] Characterizing solubility across a range of pH values is critical for formulation development.
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